![molecular formula C12H12O3 B15312609 5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its intricate arrangement of carbon and oxygen atoms, forming a highly stable and rigid framework. The molecular formula of this compound is C₁₂H₁₂O₃, and it has a molecular weight of 204.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves multiple steps, starting from simpler organic precursors. The key steps typically include cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or as diagnostic agents.
Mechanism of Action
The mechanism of action of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid and stable structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: This compound has a similar polycyclic structure but lacks the oxygen atom and carboxylic acid group present in 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid.
8,9,9,10,10,11-Hexafluoro-4,4-dimethyl-3,5-dioxatetracyclo[5.4.1.0(2,6).0(8,11)]dodecane: This compound also features a polycyclic framework but includes fluorine atoms and different functional groups.
Uniqueness
The uniqueness of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. Its stability, rigidity, and functional group versatility make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)12-8-3-1-2-4-5(3)9(12)7(4)10(15-12)6(2)8/h2-10H,1H2,(H,13,14) |
InChI Key |
CKYHREDYCSWXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(O6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


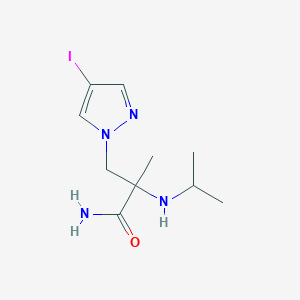


![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
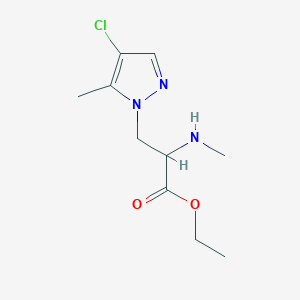
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

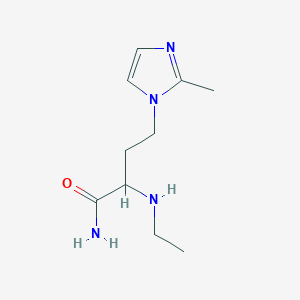
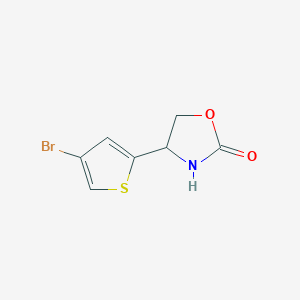
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
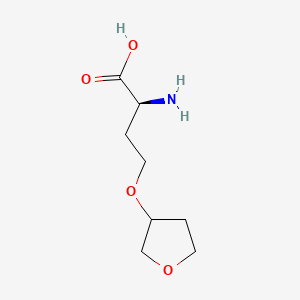
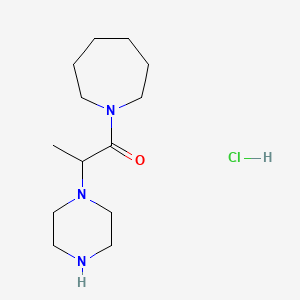
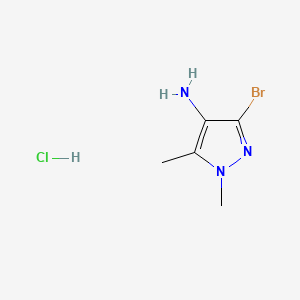
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)
